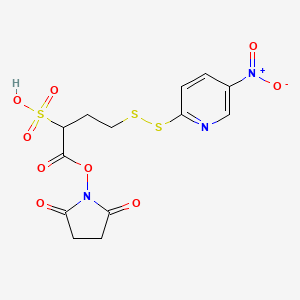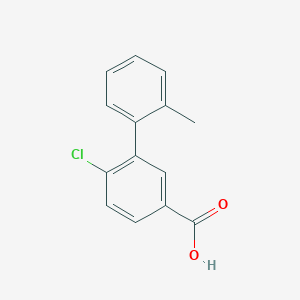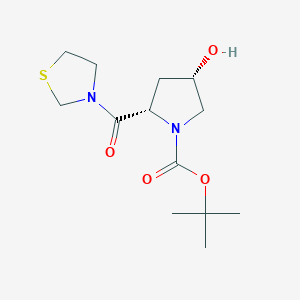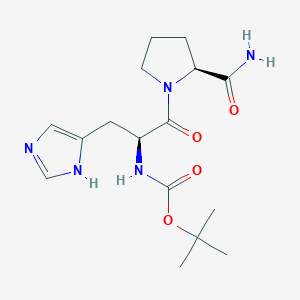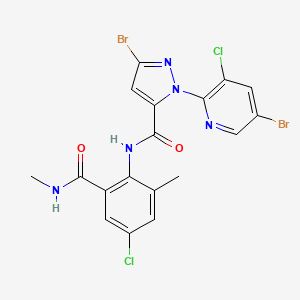
3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide
説明
This would typically include the IUPAC name, other names (if any), and the structural formula of the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.科学的研究の応用
Synthesis and Physicochemical Properties
The compound 3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide has been investigated for its synthesis, physicochemical properties, and biological activities. Novel anthranilic diamides with sulfilimidoyl and sulfoximidoyl functionalities, including this compound, have been prepared and showed promising efficacy levels, indicating a potential for new crop-protecting agents. The N-trifluoroacetyl sulfilimine moiety in particular has been highlighted as an appealing structural scaffold for discovering new agrochemicals (Lim, Lee, & Park, 2019).
Radioisotope Labeling for Metabolism Studies
Research has also been conducted on the synthesis of radioisotope carbon-14 labelled versions of this compound, aiming to study its metabolism for regulatory purposes. Such studies are crucial for understanding the environmental fate and safety profile of new chemical entities used in agriculture (Yang et al., 2020).
Biological Activities
The compound and its derivatives have been synthesized to evaluate their insecticidal and fungicidal activities. Studies have shown that certain derivatives exhibit good efficacy against pests like the oriental armyworm, with a strong correlation between their activity and physical properties. This suggests their potential use in developing new pesticides (Zhu et al., 2014).
Pesticidal Applications
Further exploration into anthranilic diamides containing pyridylpyrazole along with iminodithiocarbamate or thiosemicarbazone motifs has been conducted. Some of these compounds have shown modest insecticidal activities against pests such as the oriental armyworm, indicating the potential for developing sulfur-containing heterocyclic agrochemicals (Liu et al., 2018).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.
将来の方向性
This involves predicting or suggesting further studies that could be done with the compound based on the current findings.
Please note that the availability of this information can vary depending on how much research has been done on the compound. For a newly synthesized or less-studied compound, some of this information might not be available. Always refer to material safety data sheets (MSDS) for safety and handling information.
特性
IUPAC Name |
5-bromo-2-(5-bromo-3-chloropyridin-2-yl)-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2Cl2N5O2/c1-8-3-10(21)5-11(17(28)23-2)15(8)25-18(29)13-6-14(20)26-27(13)16-12(22)4-9(19)7-24-16/h3-7H,1-2H3,(H,23,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXGQYAUMJWKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Br)Cl)Br)C(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



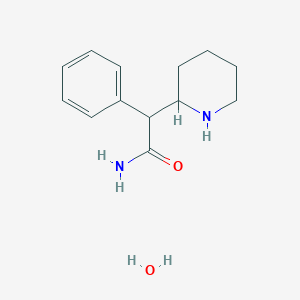
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)
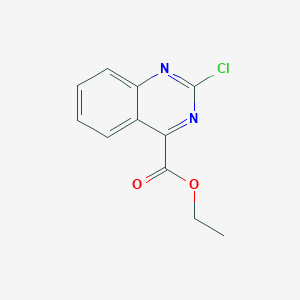
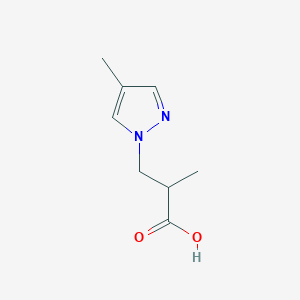
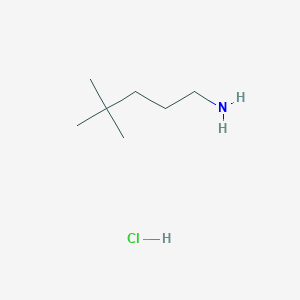
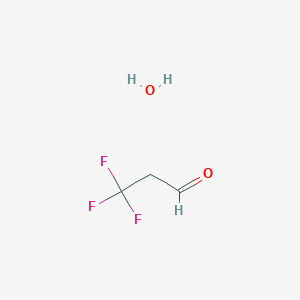
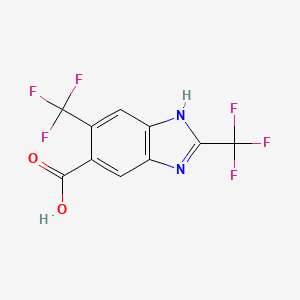
![4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride](/img/structure/B1454716.png)
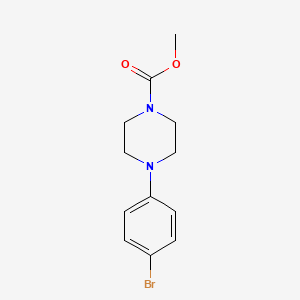
![N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1454718.png)
